(Methyl(diphenyl)silyl)formic acid
Overview
Description
(Methyl(diphenyl)silyl)formic acid, also known as methyldiphenylsilanecarboxylic acid, is a silicon-containing organic compound with the molecular formula C14H14O2Si and a molecular weight of 242.35 g/mol . This compound is a useful reagent in organic synthesis, particularly in the formation of silicon-based intermediates and products .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Methyl(diphenyl)silyl)formic acid can be synthesized through various methods, including the hydrosilylation of formic acid with methyl(diphenyl)silane. This reaction typically requires a catalyst, such as a platinum or rhodium complex, and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (Methyl(diphenyl)silyl)formic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-containing carboxylic acids.
Reduction: Reduction reactions can convert it into silicon-containing alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the formic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Silicon-containing carboxylic acids.
Reduction: Silicon-containing alcohols.
Substitution: Various silicon-containing derivatives depending on the nucleophile used.
Scientific Research Applications
(Methyl(diphenyl)silyl)formic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of silicon-based compounds and intermediates.
Biology: The compound is explored for its potential in modifying biomolecules and studying silicon’s role in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for silicon-based pharmaceuticals.
Mechanism of Action
The mechanism of action of (Methyl(diphenyl)silyl)formic acid involves its ability to act as a silicon donor in various chemical reactions. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex silicon-containing structures. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Diphenylsilanediol: Another silicon-containing compound used in organic synthesis.
Trimethylsilylformic acid: A similar compound with three methyl groups attached to the silicon atom.
Comparison: (Methyl(diphenyl)silyl)formic acid is unique due to its specific structure, which includes both methyl and diphenyl groups attached to the silicon atom. This structure provides distinct reactivity and stability compared to other silicon-containing compounds, making it particularly useful in certain synthetic applications .
Properties
IUPAC Name |
[methyl(diphenyl)silyl]formic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2Si/c1-17(14(15)16,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZJTJGZAGJOOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601267093 | |
Record name | 1-Methyl-1,1-diphenylsilanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601267093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18414-58-9 | |
Record name | 1-Methyl-1,1-diphenylsilanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18414-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1,1-diphenylsilanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601267093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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